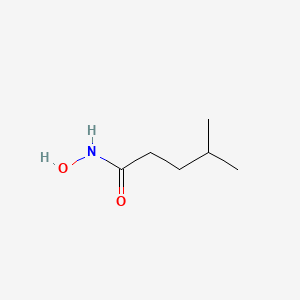

N-hydroxy-4-methylpentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKVSDHNRIDOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Chemical Synthetic Pathways for N-Hydroxy-4-methylpentanamide and its Analogues

The synthesis of this compound and its analogues often involves a multi-step process. A common and effective method for creating the crucial N-hydroxyamide (hydroxamic acid) functional group is the reaction of an activated carboxylic acid derivative, typically an ester, with hydroxylamine (B1172632) (NH₂OH) or one of its salts. rsc.org

For instance, a general synthetic route can be described for analogues where the core amino acid is modified. The synthesis of quinoline-containing analogues of this compound has been detailed, starting from 2-substituted quinoline-4-carboxylic acids. rsc.org A key step in this pathway involves the treatment of a methyl ester intermediate, such as (R)-methyl 2-((R)-3-((tert-butoxycarbonyl) amino)-3-(4-((2-(methoxymethyl) quinolin-4-yl) methoxy) phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate, with a hydroxylamine solution in methanol. rsc.org This reaction specifically converts the methyl ester group into the desired N-hydroxyamide moiety, yielding the final product. rsc.org

Another described synthetic approach involves the use of organoaluminum reagents. For example, the synthesis of N-(Benzyloxy)-3-hydroxy-4-methylpentanamide was achieved by cooling a suspension of O-benzylhydroxylamine hydrochloride (OBHA·HCl) and treating it with trimethylaluminum (B3029685) (AlMe₃). acs.org This forms a reactive intermediate that can then be coupled with a suitable precursor to form the final product.

Strategies for this compound Derivatization in Medicinal Chemistry

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The hydroxamic acid group is a known zinc-binding group, making these compounds potent inhibitors of zinc-dependent enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govmgc.ac.cn Modifications often focus on the parts of the molecule that interact with the enzyme's active site pockets beyond the catalytic zinc ion.

Structure-guided drug design is a powerful paradigm for the development of potent and selective inhibitors based on the this compound scaffold. This approach relies on understanding the three-dimensional structure of the target protein, often obtained through X-ray crystallography, in complex with an inhibitor. nih.govresearchgate.net

The core principles involve:

Structure-Activity Relationship (SAR) Studies : SAR studies are fundamental to understanding how specific structural modifications affect the biological activity of the compound. researchgate.net By synthesizing a series of analogues with systematic changes and evaluating their inhibitory activity, researchers can build a model of the pharmacophore. For example, in a series of phosphinamide-based inhibitors, it was discovered that the stereochemistry at the phosphorus atom was critical for activity; compounds with an R configuration were potent inhibitors, while the S configuration isomers were nearly inactive. nih.gov

Exploiting Enzyme Pockets : The crystal structure of an inhibitor bound to its target enzyme reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and identifies pockets in the active site that can be further exploited. acs.orgnih.gov New analogues are then designed to incorporate functional groups that can form additional favorable interactions with these pockets, thereby increasing binding affinity and selectivity.

Computational Modeling : Molecular docking and other computational techniques are used to predict how newly designed analogues will bind to the target enzyme before they are synthesized. researchgate.net This allows for the prioritization of compounds that are most likely to have improved properties, saving time and resources.

Extensive research has led to the development of numerous derivatives of this compound, with modifications designed to target specific enzymes. These derivatives often incorporate phosphinamide, sulfonamide, or quinoline (B57606) moieties.

Phosphinamide-Based Derivatives

Phosphinamides are incorporated to enhance binding to target enzymes. These derivatives often act as potent inhibitors of matrix metalloproteinases (MMPs). nih.gov

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Finding |

| N-Hydroxy-2(R)-[[(R)-methylphenyl-phosphinyl]benzylamino]-4-methylpentanamide | C₁₈H₂₅N₃O₄P | 393.38 | Potent inhibitor of MMP-1 (IC₅₀ = 20.5 nM) and MMP-3 (IC₅₀ = 24.4 nM). The R configuration at the phosphorus atom is crucial for activity. nih.gov |

| N-[[2-methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid | C₂₀H₂₇N₂O₃P | 389.41 | Belongs to the class of phosphinamides with potential therapeutic uses as enzyme inhibitors. ontosight.aidrugbank.com |

Sulfonamide-Based Derivatives

The sulfonamide group is another key functional group used to create highly effective enzyme inhibitors, including those targeting botulinum neurotoxin. mgc.ac.cnrsc.org

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Finding |

| 2-(4'-chloro-[1,1'-biphenyl]-4-ylsulfonamido)-N-hydroxy-4-methylpentanamide | C₁₈H₂₁ClN₂O₄S | 412.89 | A sulfonamide hydroxamic acid inhibitor developed for the botulinum neurotoxin serotype A light chain. rsc.org |

| (2S,3S)-2-[[3-(3,4-dichlorophenyl)phenyl]sulfonylamino]-N-hydroxy-3-methylpentanamide | C₁₈H₂₀Cl₂N₂O₄S | 463.34 | Acts as an inhibitor of the BoNT/A light chain, a zinc metalloprotease. mgc.ac.cn |

| (2R)-2-[(4-fluoro-3-methylbenzene)sulfonamido]-N-hydroxy-3-methylpentanamide | C₁₃H₁₉FN₂O₄S | 334.37 | A sulfonamide derivative studied for its biological activities. ontosight.ai |

Quinoline-Containing Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to bind to a wide range of biological targets. jptcp.comnih.govchemrj.org Its incorporation into this compound derivatives has yielded potent inhibitors of enzymes like tumor necrosis factor-α-converting enzyme (TACE). rsc.orgevitachem.com

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Finding |

| (2R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide | C₃₁H₃₆N₄O₅ | 560.65 | A potent inhibitor of tumor necrosis factor α–converting enzyme (TACE). evitachem.comwipo.int |

| (R)-2-((R)-3-Amino-2-oxo-3-(4-((2-phenylquinolin-4-yl) methoxy) phenyl) pyrrolidin-1-yl)-N-hydroxy-4-methylpentanamide | C₃₆H₃₈N₄O₅ | 622.72 | Synthesized as part of a series of quinoline-based derivatives with potential biological activity. rsc.org |

Molecular Mechanisms of Enzyme Inhibition and Target Engagement

Fundamental Hydroxamic Acid Mechanism: Metal Ion Chelation and Enzyme Activity Modulation

Hydroxamic acids, characterized by the functional group -C(=O)N(-OH)R, are a well-established class of molecules known for their potent ability to act as enzyme inhibitors. aatbio.com Their primary mechanism of action involves the chelation of metal ions located within the active sites of metalloenzymes. bioworld.comresearchgate.net This class of enzymes, which includes matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), requires a metal cofactor, typically zinc(II), for their catalytic function. researchgate.netunipi.it

The hydroxamic acid moiety functions as an effective bidentate ligand, meaning it can form two coordinate bonds with a single metal ion. aatbio.comresearchgate.net Specifically, the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group coordinate with the zinc(II) ion in the enzyme's active site. jst.go.jp This binding event is a critical feature of their inhibitory action, as it effectively sequesters the metal ion, rendering the enzyme catalytically inactive. researchgate.net This ability to chelate metal ions is not only central to their role as enzyme inhibitors but is also a feature exploited by natural products like siderophores for iron acquisition. bioworld.com The development of numerous synthetic hydroxamic acid-based inhibitors for enzymes like histone deacetylases (HDACs), ureases, and MMPs is based on this fundamental metal-chelating principle. researchgate.netunipi.it

Specific Enzyme Inhibition Profiles

The N-hydroxy-4-methylpentanamide structure serves as the key zinc-binding pharmacophore in several targeted enzyme inhibitors. Its specific interactions within the active sites of different metalloenzymes determine its inhibition profile and selectivity.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix (ECM). researchgate.netjst.go.jp Due to their zinc dependency, they are prime targets for inhibitors containing a zinc-binding group (ZBG), with hydroxamic acids being a prominent class. unipi.itjst.go.jp The this compound moiety can act as this ZBG in larger inhibitor molecules designed to target specific MMPs.

For instance, DPC 333, a compound incorporating the this compound moiety, was designed for high selectivity for TACE over the MMPs. bioworld.com Research on a series of closely related TACE inhibitors from Bristol-Myers Squibb, which also feature a hydroxamate structure for zinc chelation, demonstrated significant selectivity over MMPs. One potent analog showed much weaker inhibition against several MMP isoforms compared to its activity against TACE, highlighting the ability to tune selectivity.

The inhibitory activities for this selective TACE inhibitor against various MMPs are detailed below.

| MMP Isoform | Common Name | IC₅₀ (nM) | Selectivity vs. TACE (Fold) |

|---|---|---|---|

| MMP-1 | Interstitial Collagenase | >4,949 | >247,450 |

| MMP-2 | Gelatinase A | 3,333 | 166,650 |

| MMP-3 | Stromelysin-1 | 163 | 8,150 |

| MMP-8 | Neutrophil Collagenase | 795 | 39,750 |

| MMP-9 | Gelatinase B | >2,128 | >106,400 |

| MMP-13 | Collagenase 3 | 16,083 | 804,150 |

Conversely, other inhibitors incorporating a this compound derivative, such as MMP-3 Inhibitor VIII, show potent inhibition against specific MMPs, demonstrating that the scaffold is versatile and its specificity is dictated by the entire molecular structure. medchemexpress.com This inhibitor has a reported Kᵢ value of 23 nM against MMP-3. medchemexpress.com

The catalytic activity of all MMPs is dependent on a zinc(II) ion located deep within the enzyme's active site cleft. tandfonline.comnih.gov This essential ion is coordinated by three conserved histidine residues. tandfonline.com The mechanism of inhibition by compounds containing the this compound group relies on the strong interaction between the hydroxamic acid and this catalytic zinc ion. researchgate.net

The hydroxamic acid group acts as a potent bidentate chelator, binding directly to the Zn(II) ion. researchgate.netnih.gov This coordination displaces a water molecule that is normally bound to the zinc and is essential for peptide bond hydrolysis, thereby blocking the enzyme's proteolytic function. tandfonline.com This chelation of the catalytic zinc is the fundamental and essential feature for the inhibition of MMPs by this class of compounds. researchgate.net

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key enzyme responsible for processing the pro-inflammatory cytokine TNF-α into its soluble, active form. bioworld.com As a metalloproteinase, TACE is a significant therapeutic target for inflammatory diseases, and inhibitors have been designed based on the same principles as MMP inhibitors. bioworld.com

The compound (2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide, known as DPC 333 or BMS-561392, is a potent and highly selective inhibitor of TACE. bioworld.com The this compound portion of the molecule serves as the critical zinc-binding moiety. The rest of the molecule is designed to fit into the specific sub-pockets of the TACE active site, conferring high selectivity over other related enzymes like MMPs. unipi.it

DPC 333 has demonstrated potent inhibition of TACE in a variety of assays. Its high selectivity is crucial for avoiding side effects that can arise from the non-specific inhibition of MMPs, which have important physiological functions. bioworld.com

| Inhibitor | Assay Type | Reported Potency (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| DPC 333 (BMS-561392) | Enzyme Assay (IC₅₀) | 0.20 nM | unipi.itbioworld.com |

| DPC 333 (BMS-561392) | Enzyme Assay (Kᵢ) | 0.3 nM | bioworld.com |

| DPC 333 (BMS-561392) | LPS-induced TNF-α production (IC₅₀) | 17 - 100 nM | |

| DPC 333 (BMS-561392) | Human ex vivo TNF-α suppression (IC₅₀) | 113 nM | |

| DPC 333 Analog | Whole Blood Assay (IC₅₀) | 0.02 nM |

The development of DPC 333 showcases how the fundamental zinc-chelating ability of the this compound group can be leveraged within a larger molecular framework to achieve both high potency and remarkable selectivity for a specific metalloproteinase target like TACE. unipi.itbioworld.com

Histone Deacetylase (HDAC) Inhibition

The this compound structure contains a hydroxamic acid group, a key feature for inhibiting histone deacetylases (HDACs). turkjps.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.govnih.gov This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. wikipedia.org By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, leading to a more open and transcriptionally active chromatin state. wikipedia.org This mechanism is a cornerstone of epigenetic regulation and has therapeutic implications in diseases characterized by aberrant gene expression, such as cancer. nih.govnih.gov

Inhibition of Specific HDAC Isoforms (e.g., HDAC1, HDAC6, HDAC8)

Research into hydroxamic acid derivatives has revealed varying degrees of selectivity against different HDAC isoforms. nih.gov HDACs such as HDAC1 and HDAC8 are primarily located in the nucleus, while HDAC6 is mainly found in the cytoplasm. nih.gov The development of isoform-selective inhibitors is crucial for enhancing therapeutic efficacy and minimizing off-target effects. nih.gov

Studies on various hydroxamic acid-based inhibitors have demonstrated their potential to selectively target these enzymes. For instance, certain analogs of Suberoylanilide hydroxamic acid (SAHA) have been modified to achieve dual selectivity for HDAC6 and HDAC8 over other isoforms like HDAC1, HDAC2, and HDAC3. nih.gov One such analog, C4-benzyl SAHA, showed potent inhibition of HDAC6 and HDAC8 with IC50 values in the nanomolar range. nih.gov Another hydroxamic acid derivative, YSL-109, also displayed potent inhibitory activity against HDAC6 and HDAC8, with a lower potency for HDAC1. nih.gov This highlights the potential for designing this compound derivatives with specific inhibitory profiles against cancer-related HDACs. nih.gov

Table 2: Inhibitory Activity (IC50) of Hydroxamic Acid Derivatives Against HDAC Isoforms

This table shows the half-maximal inhibitory concentrations (IC50) for two different hydroxamic acid derivatives against specific HDAC isoforms, demonstrating isoform selectivity.

Compound HDAC1 IC50 HDAC6 IC50 HDAC8 IC50 Source YSL-109 259.439 µM 0.537 nM 2.24 µM ebi.ac.uk C4-benzyl SAHA (1f) >10,000 nM 140 nM 57 nM

Epigenetic Regulation through Histone and Non-Histone Protein Deacetylation

HDAC inhibition by this compound and related compounds directly influences epigenetic regulation. The primary mechanism is the prevention of acetyl group removal from the N-terminal tails of histones. nih.gov This action maintains an acetylated state, which is associated with a relaxed chromatin structure and gene activation. abcam.combio-rad.com

Beyond histones, HDACs also target a wide array of non-histone proteins, including transcription factors, chaperone proteins like HSP90, and signaling molecules. nih.gov The acetylation status of these proteins affects their stability, interactions, and function. For example, deacetylation of the tumor suppressor RUNX3 can mark it for degradation, while HDAC6-mediated deacetylation of HSP90 is essential for the stability of its client proteins, many of which are involved in cancer signaling pathways. nih.gov By inhibiting HDACs, this compound can prevent the deacetylation of these non-histone targets, thereby influencing crucial cellular processes like cell proliferation, apoptosis, and DNA repair. nih.govabcam.com

Impact on Gene Expression and Chromatin Structure

The fundamental impact of HDAC inhibition on chromatin is the transition from a condensed, transcriptionally repressed state (heterochromatin) to a more open, accessible structure (euchromatin). wikipedia.orgbio-rad.com This structural change is a direct result of the increased acetylation of histone tails, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. bio-rad.com

Plasmodium falciparum Aminopeptidase (B13392206) N Inhibition

Derivatives of this compound have been identified as inhibitors of an essential enzyme in the malaria parasite, Plasmodium falciparum. Specifically, they target the M1 neutral aminopeptidase (PfA-M1). proteopedia.orgebi.ac.uk This enzyme is vital for the parasite's survival.

Structural studies, including X-ray crystallography, have provided detailed insights into this inhibitory mechanism. The crystal structure of PfA-M1 has been resolved in complex with this compound derivatives, such as (S)-2-(3-(2-chlorobenzyl)ureido)-N-hydroxy-4-methylpentanamide and (S)-2-(3-(3-chlorobenzyl)ureido)-N-hydroxy-4-methylpentanamide. proteopedia.orgebi.ac.ukgenophore.com These studies reveal how the inhibitor binds within the active site of the enzyme, providing a structural basis for its inhibitory action. proteopedia.org The development of dual inhibitors targeting both PfA-M1 and another aminopeptidase, PfA-M17, using a peptidomimetic hydroxamate scaffold further underscores the potential of this chemical class in antimalarial drug discovery. ebi.ac.uk

Botulinum Neurotoxin Serotype A Light Chain Inhibition

The light chain of botulinum neurotoxin serotype A (BoNT/A-LC) is a zinc metalloprotease that causes paralysis by cleaving the SNAP-25 protein, which is essential for neurotransmitter release. osti.govnih.gov The development of small-molecule inhibitors for this toxin is a significant therapeutic goal. nih.gov

Hydroxamic acids, the chemical class to which this compound belongs, have been investigated as inhibitors of BoNT/A-LC. nih.govscripps.edu The hydroxamate group is crucial for inhibition, as it forms a bidentate ligand with the catalytic zinc ion in the enzyme's active site. nih.gov Research on related sulfonamide hydroxamic acid inhibitors has demonstrated their ability to bind to and inhibit the BoNT/A light chain. rsc.org Structural studies of BoNT/A-LC in complex with small-molecule hydroxamate inhibitors have revealed unexpected flexibility in the active site, providing valuable information for the design of more potent and effective antidotes. nih.gov

Other Enzyme and Receptor Binding Interactions Investigated

While the primary focus of research on many hydroxamic acid-containing compounds is often on a specific target enzyme, the inherent chemical properties of the hydroxamic acid moiety can lead to interactions with a range of biological molecules. Investigations into the binding of this compound, also known as isovalerohydroxamic acid, and related simple hydroxamates have provided insights into their broader interaction profile, which is predominantly centered around their activity as metalloenzyme inhibitors.

The biological activity of hydroxamic acids is intrinsically linked to their capacity to chelate metal ions, particularly zinc (Zn²⁺). acs.orgnih.gov This makes them a significant class of inhibitors for metalloenzymes, where a metal ion is crucial for catalytic activity. acs.org The hydroxamic acid group acts as a potent zinc-binding group (ZBG), effectively competing with the enzyme's natural substrate by coordinating with the zinc ion in the active site. mdpi.com

Research has indicated that hydroxamic acids, as a class, are effective inhibitors of matrix metalloproteinases (MMPs), a family of zinc-containing enzymes involved in tissue remodeling. acs.orgresearchgate.net The inhibitory mechanism relies on the hydroxamate function binding to the catalytic zinc ion. mdpi.com Although this compound itself is a simple structure, its core functional group is the foundation for more complex and highly potent MMP inhibitors. researchgate.net

Furthermore, the ability of hydroxamic acids to chelate metal ions extends to other metalloenzymes containing zinc, iron, or copper at their catalytic centers. acs.orgnih.gov For instance, hydroxamate-containing molecules have been identified as potent inhibitors of tyrosinase, a dicopper-containing enzyme, and histone deacetylases (HDACs), which are zinc-dependent. nih.govtandfonline.com However, the selectivity of these interactions is a critical factor in their development as therapeutic agents, as a lack of selectivity can lead to off-target effects. nih.gov

A study on isovalerohydroxamic acid determined its pKa to be 9.51 ± 0.01, a property that influences its ionization state and ability to bind to metal ions under physiological conditions. researchgate.net The same study, however, found that isovalerohydroxamic acid exhibited no significant antimicrobial activity, suggesting its interactions are not broad-spectrum against all enzymatic processes. researchgate.net

It is important to note that while the this compound structure serves as a fundamental building block, specific and high-affinity binding to enzymes and receptors is typically achieved in larger, more complex molecules. These larger compounds possess additional structural features that provide further interactions with the protein, enhancing both potency and selectivity. nih.gov Currently, detailed research investigating the binding of the standalone this compound to a wide array of other specific enzymes and receptors is limited. Its known interactions are primarily attributed to the general chelating properties of its hydroxamic acid group with metalloenzymes.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4132-36-9 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₃NO₂ | cymitquimica.com |

| Molecular Weight | 131.17 g/mol | cymitquimica.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Melting Point | 57-60 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| pKa | 9.51 ± 0.01 | researchgate.net |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of N-hydroxy-4-methylpentanamide are dictated by a combination of key structural features inherent to many histone deacetylase (HDAC) inhibitors. The general pharmacophore for this class of compounds consists of three crucial components: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.

In this compound, the N-hydroxyamide (hydroxamate) group serves as the critical zinc-binding moiety. This functional group is known to chelate the zinc ion present in the active site of HDAC enzymes, a fundamental interaction for potent inhibition. The hydroxamic acid interacts with the zinc ion and key amino acid residues in the HDAC pocket, thereby blocking the substrate from accessing the enzyme's catalytic machinery mdpi.com.

The 4-methylpentanamide portion of the molecule constitutes the linker and a simple cap group. The aliphatic chain, in this case, a pentanamide, acts as the linker that positions the zinc-binding group optimally within the enzyme's active site. The length and composition of this linker are critical for inhibitory activity. Studies on various aliphatic hydroxamate HDAC inhibitors have shown that the length of the alkyl chain significantly influences potency, with optimal activity often observed for chains of three to five carbon atoms.

The terminal methyl group at the 4-position can be considered a rudimentary "cap" group. This branching in the alkyl chain can influence both the potency and isoform selectivity of the inhibitor. The presence of such a group can lead to specific interactions with hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and discriminating between different HDAC isoforms.

Influence of Side Chains and Substituents on Enzyme Binding Affinity

The 4-methylpentyl side chain of this compound plays a pivotal role in its binding affinity to the target enzyme. This aliphatic chain mimics the side chain of lysine (B10760008), the natural substrate of HDACs, and occupies a hydrophobic tunnel within the enzyme's active site.

The length of the alkyl chain is a primary determinant of binding affinity. A chain that is too short may not be able to reach and effectively interact with the hydrophobic regions of the active site tunnel, while an excessively long chain could introduce steric hindrance or unfavorable interactions.

The branching of the alkyl chain , exemplified by the methyl group at the 4-position, can have a profound impact on both potency and selectivity. This substitution can enhance van der Waals interactions with hydrophobic residues lining the active site. Depending on the specific topology of the active site of different HDAC isoforms, such branching can either be favorable, leading to increased affinity, or unfavorable, resulting in decreased binding. For instance, in some HDACs, a branched alkyl chain may fit more snugly into a specific sub-pocket, thereby enhancing selectivity for that particular isoform.

Furthermore, the introduction of other substituents on the side chain could further modulate the binding affinity. For example, the incorporation of aromatic rings or other functional groups could lead to additional interactions, such as pi-pi stacking or hydrogen bonding, with specific amino acid residues in the enzyme.

Stereochemical Considerations in Biological Activity and Enzyme Recognition

While this compound itself possesses a chiral center at the 4-position, the broader context of HDAC inhibitors underscores the critical importance of stereochemistry in determining biological activity and enzyme recognition. The three-dimensional arrangement of atoms in a molecule can significantly influence how it interacts with the chiral environment of an enzyme's active site.

For inhibitors that contain chiral centers, it is frequently observed that one enantiomer exhibits significantly higher potency than the other. This stereoselectivity arises from the specific spatial orientation of substituents, which can either facilitate or hinder optimal interactions with the amino acid residues in the binding pocket. For instance, the absolute configuration of a chiral center can dictate whether a particular substituent is positioned to form a favorable hydrophobic interaction or an unfavorable steric clash.

In the case of this compound, the (R)- and (S)-enantiomers would present the methyl group in different spatial orientations. This could lead to differential binding affinities for various HDAC isoforms, as the shape and chirality of the active site can favor one enantiomer over the other. Studies on other chiral HDAC inhibitors have demonstrated that the stereochemistry of substituents can dramatically influence isoform selectivity nih.govucl.ac.uk. Therefore, the resolution and independent biological evaluation of the enantiomers of this compound would be essential to fully elucidate its structure-activity relationship.

Application of Computational Chemistry in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, has become an indispensable tool for understanding the structure-activity relationships of enzyme inhibitors like this compound. These in silico methods provide valuable insights into the plausible binding modes of a ligand within the active site of its target protein, helping to rationalize observed biological activities and guide the design of more potent and selective analogs.

Molecular docking simulations can predict the preferred orientation of this compound within the HDAC active site. These models can reveal key intermolecular interactions, such as:

Coordination of the hydroxamate group with the catalytic zinc ion: Docking studies consistently show the bidentate chelation of the zinc ion by the carbonyl and hydroxyl oxygens of the hydroxamate group.

Hydrogen bonding: The hydroxamate moiety can also form crucial hydrogen bonds with nearby amino acid residues, such as histidine and aspartate, further stabilizing the inhibitor-enzyme complex.

Hydrophobic interactions: The 4-methylpentyl chain is expected to occupy the hydrophobic tunnel of the active site, forming van der Waals interactions with nonpolar residues like proline and phenylalanine. The methyl branch can enhance these interactions by fitting into specific hydrophobic pockets.

Preclinical in Vitro and in Vivo Research Models

In Vitro Enzyme Assays and Cellular Studies

In vitro studies have been fundamental in elucidating the inhibitory activity and cellular mechanisms of N-hydroxy-4-methylpentanamide.

This compound has been identified as a potent inhibitor of tumor necrosis factor-alpha-converting enzyme (TACE). researchgate.netdoi.orgresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the compound required to inhibit a biological process by 50%, have been determined across various species. In studies using blood, the IC50 values for the inhibition of lipopolysaccharide (LPS)-induced soluble tumor necrosis factor-alpha (TNF-α) production ranged from 17 to 100 nM. researchgate.netdoi.orgresearchgate.netnih.gov

Specific IC50 values for the inhibition of TNF-α production were established as 39 nM in mice, 30 nM in Lewis rats, and 17 nM in Sprague-Dawley rats. doi.org In human blood, the IC50 value was determined to be 100 nM. doi.org Furthermore, ex vivo studies in chimpanzees showed an IC50 of 55 nM for the suppression of TNF-α production. researchgate.netdoi.orgnih.gov

Table 1: IC50 Values for this compound Inhibition of LPS-Induced TNF-α Production

| Species | IC50 Value (nM) | Source |

|---|---|---|

| Mouse | 39 | doi.org |

| Lewis Rat | 30 | doi.org |

| Sprague-Dawley Rat | 17 | doi.org |

| Human | 100 | doi.org |

The primary functional effect observed in cell-based assays is the significant inhibition of soluble TNF-α production induced by lipopolysaccharide (LPS). researchgate.netdoi.orgresearchgate.netnih.gov These assays typically involve stimulating whole blood or isolated mononuclear cells with LPS, an endotoxin (B1171834) that triggers an inflammatory response, and then measuring the amount of TNF-α released into the surrounding medium. doi.orgacs.org The ability of this compound to suppress this release demonstrates its potent anti-inflammatory activity at a cellular level. researchgate.netdoi.org Complete inhibition of TNF-α production was observed at concentrations of 190 nM in mice, 300 nM in Lewis rats, 134 nM in Sprague-Dawley rats, and 1860 nM in humans. doi.org

This compound is characterized as a potent and selective inhibitor of TACE, which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17). researchgate.netdoi.orgresearchgate.netnih.gov The selectivity of TACE inhibitors is a critical aspect of their development, particularly concerning their effects on other related enzymes like matrix metalloproteinases (MMPs). researchgate.netacs.org Research indicates that some small molecule inhibitors of ADAM17, including DPC-333, may have off-target effects on MMPs. researchgate.net The selectivity for TACE over enzymes such as MMP1, MMP3, and MMP9 is a key determinant of the inhibitor's specific action. acs.org In cellular systems, compounds like this compound have been used to investigate the specific roles of enzymes like ADAM17 in cellular processes, such as the shedding of cell surface proteins. researchgate.net

In Vivo Animal Models of Disease Pathways

The efficacy of this compound has been assessed in various animal models that mimic human inflammatory diseases.

In rodent models of endotoxemia, which are induced by administering LPS to mimic systemic inflammation, this compound demonstrated a dose-dependent inhibition of TNF-α production. researchgate.netdoi.orgresearchgate.netnih.gov These studies confirmed the compound's in vivo activity and its potential to counteract a key mediator of the inflammatory response. doi.org

The compound was also evaluated in a rat model of collagen antibody-induced arthritis, a model for rheumatoid arthritis. researchgate.netnih.gov In this model, daily oral administration of this compound resulted in a suppression of the maximal inflammatory response by approximately 50%. researchgate.netnih.gov Further studies showed that the compound distributed widely to various tissues, including the synovium, which is the primary site of action for antiarthritic drugs. researchgate.netdoi.orgnih.gov

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Key Finding | Source |

|---|---|---|---|

| Endotoxemia | Rodents | Dose-dependent inhibition of TNF-α production. | researchgate.netdoi.orgresearchgate.netnih.gov |

To bridge the gap between rodent studies and human clinical trials, this compound was studied in chimpanzees. researchgate.netdoi.orgresearchgate.netnih.gov These studies were crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties in a species more closely related to humans. researchgate.net The research in chimpanzees confirmed the compound's ability to suppress TNF-α production, with an ex vivo IC50 of 55 nM. researchgate.netdoi.orgnih.gov

Assessment of Biological Efficacy in Modulating Disease-Relevant Biochemical Pathways

Preclinical research on derivatives of this compound has primarily focused on their potential to modulate key biochemical pathways implicated in inflammatory diseases. A significant body of research has centered on a potent derivative, (2R)-2-{(3R)-3-amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide, also known as DPC 333. This compound has been identified as a potent and selective inhibitor of tumor necrosis factor-alpha-converting enzyme (TACE), a metalloenzyme that plays a critical role in the inflammatory process. researchgate.netpsu.edu

TACE is responsible for cleaving the membrane-bound precursor of tumor necrosis factor-alpha (TNF-α) to release its soluble, active form. researchgate.net Excessive production of TNF-α is a key driver in various inflammatory conditions, including rheumatoid arthritis. researchgate.netpsu.edu The inhibitory activity of the this compound derivative DPC 333 on TACE has been demonstrated to significantly suppress the production of soluble TNF-α. researchgate.net

In vitro studies using blood from rodents, chimpanzees, and humans have shown that DPC 333 inhibits lipopolysaccharide (LPS)-induced TNF-α production with IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) ranging from 17 to 100 nM. researchgate.net Further in vivo testing in rodent models of endotoxemia confirmed these findings, showing a dose-dependent inhibition of TNF-α production. researchgate.net In a rat model of collagen antibody-induced arthritis, oral administration of DPC 333 resulted in a suppression of the maximal inflammatory response by approximately 50%. researchgate.net These findings underscore the biological efficacy of this this compound derivative in modulating the TACE-mediated TNF-α signaling pathway, highlighting its potential as a therapeutic approach for inflammatory diseases. researchgate.netpsu.edu

Beyond TACE, the broader class of hydroxamic acids, to which this compound belongs, are known for their ability to chelate metal ions, a key feature in the inhibition of metalloenzymes like histone deacetylases (HDACs). nih.govmdpi.comescholarship.org While specific research on this compound as an HDAC inhibitor is not detailed in the provided context, the functional hydroxamic acid group is a well-established zinc-binding group in many potent HDAC inhibitors used in cancer therapy, such as Panobinostat and Belinostat. nih.govdrugbank.com HDACs are crucial regulators of gene expression, and their inhibition is a therapeutic strategy in oncology and neurodegenerative diseases. mdpi.comfrontiersin.org

Table 1: Biological Efficacy of DPC 333 (this compound derivative) in Modulating TACE Activity

| Model System | Assay | Endpoint | Result (IC₅₀/ED₅₀) | Reference |

| Rodent, Chimpanzee, & Human Blood | LPS-induced soluble TNF-α production | Inhibition of TNF-α | 17 - 100 nM (IC₅₀) | researchgate.net |

| Rodent Models of Endotoxemia | Inhibition of TNF-α production | Dose-dependent inhibition | 1.1 - 6.1 mg/kg (Oral ED₅₀) | researchgate.net |

| Rat Collagen Antibody-Induced Arthritis Model | Suppression of maximal inflammatory response | ~50% suppression | 5.5 mg/kg daily for 2 weeks | researchgate.net |

| Chimpanzee (ex vivo) | Suppression of TNF-α production | Inhibition of TNF-α | 55 nM (IC₅₀) | researchgate.net |

| Human Volunteers (ex vivo) | Suppression of TNF-α production | Inhibition of TNF-α | 113 nM (IC₅₀) | researchgate.net |

Investigation of Transport Mechanisms in Animal Models (e.g., Role of P-glycoprotein in Excretion)

The investigation of transport mechanisms for derivatives of this compound has revealed a significant role for the efflux transporter P-glycoprotein (P-gp) in their excretion. nih.govdoi.org Studies focusing on the compound DPC 333 have demonstrated that the intestine acts as a key organ for its elimination in rodents, a process partly mediated by P-gp. nih.govdntb.gov.ua

In vitro experiments using Madin-Darby canine kidney (MDCK) cells genetically engineered to express P-gp showed that the transport of DPC 333 from the basolateral (blood) side to the apical (lumen) side was approximately seven times greater than transport in the opposite direction. nih.govdoi.org This indicates that DPC 333 is actively pumped out of cells by P-gp. nih.gov Further studies using Caco-2 cell monolayers, a model for the human intestinal barrier, confirmed this observation. The transport of DPC 333 from the basolateral to the apical side was found to be concentration-dependent and saturable. nih.govresearchgate.net This efflux was significantly blocked by GF120918, a known inhibitor of P-gp and breast cancer resistance protein (BCRP), confirming the involvement of these transporters in the intestinal efflux of the compound. nih.govdoi.org

In vivo animal models have corroborated these in vitro findings. nih.gov In studies with bile duct-cannulated rats pre-treated with the P-gp inhibitor GF120918, the amount of radioactivity from labeled DPC 333 found in the feces was reduced by 60%. nih.govdoi.org Using an in situ perfused rat intestine model, researchers demonstrated that approximately 20% of an intravenously administered dose of radiolabeled DPC 333 was secreted into the intestinal lumen within three hours. nih.govdoi.org These results strongly suggest that in rodents, the intestine serves as a significant route of excretion for this this compound derivative, with the P-gp transporter playing a crucial mediating role in its direct secretion from the bloodstream into the gut. nih.govacs.org

Table 2: Evidence for P-glycoprotein Mediated Transport of DPC 333 (this compound derivative)

| Model System | Experiment | Key Finding | Reference |

| P-gp transfected MDCK cells | Bidirectional transport assay | Transport (Basolateral to Apical) was ~7-fold higher than Apical to Basolateral. | nih.govdoi.org |

| Caco-2 cell monolayers | Bidirectional transport assay with P-gp inhibitor | Basolateral to Apical transport was saturable and blocked by the P-gp inhibitor GF120918. | nih.govresearchgate.net |

| Bile duct-cannulated rats | Fecal excretion measurement with/without P-gp inhibitor | Pre-treatment with GF120918 reduced radioactivity in feces by 60%. | nih.govdoi.org |

| In situ perfused rat intestine model | Measurement of intestinal lumen secretion after IV dose | ~20% of the intravenous dose was measured in the intestinal lumen within 3 hours. | nih.govdoi.org |

With sincere regret, a comprehensive article on "this compound" focusing on the requested advanced research methodologies cannot be generated at this time.

Following an exhaustive search for specific scientific data related to "this compound" (CAS 4132-36-9), it has been determined that there is a lack of publicly available research literature and data corresponding to the specific outline provided.

The instructions required a detailed and scientifically accurate article based on research findings in the following areas for this specific compound:

X-ray Crystallography for Ligand-Target Complex Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Binding Characterization

Mass Spectrometry for Compound Characterization and Metabolite Identification

Molecular Modeling and Dynamics Simulations for Receptor-Ligand Interactions

The search did not yield any specific studies, datasets, or detailed research findings—such as crystal structure data, NMR spectra, mass spectrometry analysis, or molecular modeling simulations—that are exclusively focused on "this compound." While general information and data on related but distinct compounds are available, the strict constraint to focus solely on the specified chemical compound prevents their use.

To generate an article that is thorough, informative, and scientifically accurate as mandated by the instructions, specific source material is essential. Without access to research that has applied these advanced methodologies to "this compound," it is not possible to create the content and data tables requested without resorting to speculation, which would violate the core requirements of accuracy and adherence to the provided scope.

Therefore, until such research is published and becomes accessible, the creation of the requested article is not feasible.

Future Research Directions and Emerging Applications

Exploration of Novel Enzyme Targets for N-Hydroxy-4-methylpentanamide Derivatives

While the primary focus of research on hydroxamic acid derivatives like this compound has been on their potent HDAC inhibitory activity, their inherent metal-chelating properties suggest a broader range of potential biological targets. The hydroxamic acid moiety is known to interact with various metalloenzymes, opening avenues for the investigation of novel therapeutic applications.

Future research is anticipated to explore the activity of this compound derivatives against other classes of zinc-dependent enzymes. A significant area of interest is the family of matrix metalloproteinases (MMPs) , which are deeply involved in cancer progression and metastasis. The development of this compound-based MMP inhibitors could offer new strategies for cancer treatment.

Another potential target class is the carbonic anhydrases (CAs) , which are implicated in various physiological and pathological processes, including tumorigenesis. The design of this compound derivatives that selectively inhibit tumor-associated CA isoforms could lead to novel anticancer agents. Furthermore, the potential for these compounds to inhibit urease , a key enzyme in infections caused by Helicobacter pylori, presents an opportunity for developing new treatments for peptic ulcers and related conditions.

| Enzyme Class | Potential Therapeutic Application |

| Matrix Metalloproteinases (MMPs) | Cancer |

| Carbonic Anhydrases (CAs) | Cancer, Glaucoma |

| Urease | H. pylori infections |

Development of Isoform-Selective Inhibitors to Enhance Therapeutic Specificity

A significant challenge in the clinical application of early HDAC inhibitors has been their lack of specificity, leading to off-target effects. Consequently, a major thrust in current research is the development of inhibitors that are selective for specific HDAC isoforms. This approach aims to maximize therapeutic efficacy while minimizing adverse effects.

The design of this compound derivatives with enhanced selectivity for particular HDAC isoforms is a key future direction. For instance, selective inhibition of HDAC6 is being explored for the treatment of neurodegenerative diseases and certain cancers, due to its primary role in regulating cytoplasmic proteins like α-tubulin. mdpi.comnih.gov Similarly, developing derivatives that specifically target HDAC8 is of interest for pediatric cancers like neuroblastoma. nih.gov

Achieving isoform selectivity often involves modifying the "cap" group of the inhibitor to exploit subtle differences in the active site entrance of the various HDAC isoforms. researchgate.net Computational modeling and structure-activity relationship (SAR) studies will be instrumental in rationally designing this compound analogs with desired selectivity profiles.

| HDAC Isoform | Associated Diseases | Rationale for Selective Inhibition |

| HDAC1, HDAC2, HDAC3 (Class I) | Cancers | Inhibition of cell proliferation and survival pathways. |

| HDAC6 (Class IIb) | Neurodegenerative diseases, Cancer | Modulation of protein degradation and cell motility. mdpi.comnih.gov |

| HDAC8 (Class I) | Neuroblastoma | Targeting a specific dependency in certain pediatric cancers. nih.gov |

Integration with Multi-Targeting Drug Design Strategies

The multifactorial nature of complex diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target drugs. researchgate.net This strategy involves designing single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

This compound provides a versatile scaffold for the design of multi-target agents. By incorporating pharmacophores that interact with other relevant targets into the this compound backbone, researchers can create hybrid molecules with dual or multiple activities. For example, combining the HDAC inhibitory properties of this compound with a moiety that inhibits a protein kinase involved in a specific cancer signaling pathway could result in a potent and synergistic anti-cancer agent.

Another approach involves creating hybrid compounds that target both epigenetic and non-epigenetic pathways. For instance, a molecule that combines HDAC inhibition with the modulation of a G-protein coupled receptor (GPCR) could offer a novel therapeutic strategy for certain neurological disorders. This integrated approach is a promising frontier for the development of next-generation therapeutics based on the this compound structure. researchgate.net

Emerging Biological Applications of this compound in Basic Science Research

Beyond its therapeutic potential, this compound and its derivatives are valuable tools for basic science research. As potent and potentially selective inhibitors of HDACs, these compounds can be used to probe the fundamental roles of histone acetylation and deacetylation in various cellular processes.

The ability to selectively inhibit specific HDAC isoforms with this compound analogs would allow researchers to dissect the distinct functions of each enzyme in gene regulation, DNA repair, and protein stability. This could lead to a deeper understanding of the epigenetic mechanisms that underpin normal development and disease.

Furthermore, these compounds can be utilized in cell biology studies to investigate the roles of non-histone protein acetylation. Many key cellular proteins are regulated by acetylation, and this compound derivatives can help to elucidate the functional consequences of altering the acetylation status of these proteins. This basic research is crucial for identifying new therapeutic targets and understanding the complex interplay of cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for producing N-hydroxy-4-methylpentanamide derivatives, and how are their structures validated?

this compound derivatives are typically synthesized via amidation or esterification reactions. For example, methyl ester intermediates (e.g., methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate) are prepared using Pd-catalyzed hydrogenation (40 psi H₂, ethanol, Pd/C) followed by column chromatography purification . Structural validation employs H and C NMR to confirm substituent positions and MS (ESI) for molecular weight verification. For instance, methyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]acetate (11a) showed a mass peak at m/z 440.2 (M+H)⁺, confirming purity >94% .

Q. Which analytical techniques are critical for characterizing this compound analogs?

Key techniques include:

- NMR spectroscopy : Assigns chemical shifts to protons (e.g., δ 1.2–1.4 ppm for methyl groups) and carbons (e.g., δ 170–175 ppm for carbonyls) .

- Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 440.2 for intermediate 11a) .

- Chromatography : Reverse-phase HPLC or silica gel column chromatography ensures purity (>95% for most derivatives) .

Q. How does this compound interact with biological targets like tumor necrosis factor-alpha-converting enzyme (TACE)?

Pharmacodynamic studies show that derivatives like DPC 333 ((2R)-2-{(3R)-3-amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide) inhibit TACE via competitive binding to the zinc-binding domain. In vitro assays (e.g., fluorogenic substrate cleavage) quantify IC₅₀ values (e.g., 2 nM for DPC 333 in human TACE) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in amidation steps involving this compound intermediates?

Low yields in amidation often arise from poor coupling efficiency. Optimize using:

- Coupling agents : EDC/HOBt with DIPEA in DMF improves activation of carboxylic acids (e.g., 45% yield for 11c) .

- Solvent selection : Polar aprotic solvents (e.g., THF-MeOH mixtures) enhance solubility of hydrophobic intermediates .

- Temperature control : Room-temperature reactions minimize side products (e.g., 1-hour reaction for saponification of 11a to 11b) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic (PK) results?

Discrepancies may stem from metabolic instability or poor bioavailability. Address by:

- PK/PD modeling : For DPC 333, chimpanzee studies showed a plasma half-life of 6–8 hours, correlating with sustained TACE inhibition despite rapid in vitro clearance .

- Prodrug design : Masking the hydroxamic acid group (e.g., ester prodrugs) improves oral absorption .

Q. How should researchers design in vivo studies to evaluate this compound analogs for systemic effects?

Key considerations:

- Species selection : Rodents (mice/rats) for preliminary PK, dogs for bioavailability, and non-human primates (e.g., chimpanzees) for translational relevance .

- Dosing regimens : Subcutaneous administration (e.g., 10 mg/kg in rats) ensures consistent plasma levels .

- Biomarker analysis : Measure TNF-α suppression in serum to confirm target engagement .

Q. What computational methods validate the binding modes of this compound derivatives to enzymes?

Use:

- Molecular docking : Simulate interactions with TACE’s active site (e.g., zinc coordination by the hydroxamic acid group) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

Methodological Guidance

Q. How to troubleshoot low purity in final compounds after chromatographic purification?

- Gradient optimization : Adjust mobile phase ratios (e.g., 70:30 to 90:10 hexane:ethyl acetate) for better resolution .

- Acidic/basic washes : Use 1N HCl or NaOH during extraction to remove unreacted starting materials .

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.